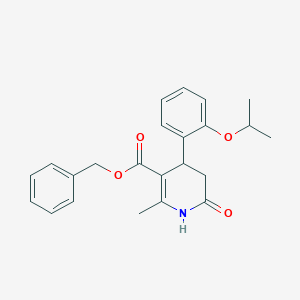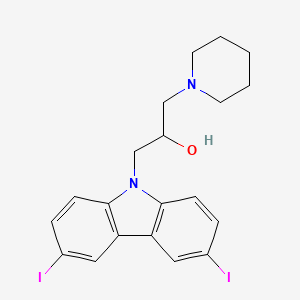![molecular formula C23H24N2O4 B5084940 2-methoxy-N-[1-(4-morpholinylcarbonyl)-4-phenyl-1,3-butadien-1-yl]benzamide](/img/structure/B5084940.png)
2-methoxy-N-[1-(4-morpholinylcarbonyl)-4-phenyl-1,3-butadien-1-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-N-[1-(4-morpholinylcarbonyl)-4-phenyl-1,3-butadien-1-yl]benzamide, also known as LY294002, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of phosphatidylinositol 3-kinase (PI3K), a key enzyme involved in cell signaling pathways.
Mécanisme D'action
2-methoxy-N-[1-(4-morpholinylcarbonyl)-4-phenyl-1,3-butadien-1-yl]benzamide inhibits PI3K by binding to the ATP-binding site of the enzyme, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This results in the inhibition of downstream signaling pathways, including the Akt/mTOR pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
2-methoxy-N-[1-(4-morpholinylcarbonyl)-4-phenyl-1,3-butadien-1-yl]benzamide has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis. 2-methoxy-N-[1-(4-morpholinylcarbonyl)-4-phenyl-1,3-butadien-1-yl]benzamide has been shown to reduce insulin resistance and improve glucose tolerance in animal models of diabetes. It has also been shown to reduce inflammation and oxidative stress in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-methoxy-N-[1-(4-morpholinylcarbonyl)-4-phenyl-1,3-butadien-1-yl]benzamide is its potency and selectivity for PI3K inhibition. It has been shown to be effective at nanomolar concentrations in vitro and in vivo. Another advantage is its availability and affordability, as it can be purchased from commercial suppliers. One limitation is its potential off-target effects, as it may inhibit other kinases or signaling pathways. Another limitation is its poor solubility in aqueous solutions, which may require the use of organic solvents or the development of new formulations.
Orientations Futures
For 2-methoxy-N-[1-(4-morpholinylcarbonyl)-4-phenyl-1,3-butadien-1-yl]benzamide research include the development of more potent and selective PI3K inhibitors, the investigation of its effects on other cellular processes and signaling pathways, and the development of new formulations for improved solubility and bioavailability. 2-methoxy-N-[1-(4-morpholinylcarbonyl)-4-phenyl-1,3-butadien-1-yl]benzamide may also have potential therapeutic applications in cancer, diabetes, inflammation, and neurodegenerative diseases, which require further investigation.
Méthodes De Synthèse
2-methoxy-N-[1-(4-morpholinylcarbonyl)-4-phenyl-1,3-butadien-1-yl]benzamide can be synthesized by several methods, including the reaction of 2-methoxybenzoyl chloride with 4-morpholinecarboxylic acid, followed by the reaction of the resulting acid chloride with 1,3-butadiene and phenylboronic acid. The final product is purified by column chromatography and recrystallization. Another method involves the reaction of 2-methoxybenzoyl chloride with 4-morpholinylcarbonyl chloride, followed by the reaction of the resulting acid chloride with 1,3-butadiene and phenylboronic acid.
Applications De Recherche Scientifique
2-methoxy-N-[1-(4-morpholinylcarbonyl)-4-phenyl-1,3-butadien-1-yl]benzamide has been widely used in scientific research to study the role of PI3K in various cellular processes, including cell proliferation, survival, and differentiation. It has been used to investigate the signaling pathways involved in cancer, diabetes, inflammation, and neurodegenerative diseases. 2-methoxy-N-[1-(4-morpholinylcarbonyl)-4-phenyl-1,3-butadien-1-yl]benzamide has also been used to study the effects of PI3K inhibition on autophagy, a cellular process that involves the degradation of damaged or unwanted proteins and organelles.
Propriétés
IUPAC Name |
2-methoxy-N-[(2E,4E)-1-morpholin-4-yl-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c1-28-21-13-6-5-11-19(21)22(26)24-20(23(27)25-14-16-29-17-15-25)12-7-10-18-8-3-2-4-9-18/h2-13H,14-17H2,1H3,(H,24,26)/b10-7+,20-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYRSVHUTHEEIM-KEPXNORLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC(=CC=CC2=CC=CC=C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)N/C(=C/C=C/C2=CC=CC=C2)/C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-[(2E,4E)-1-(morpholin-4-yl)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N'-1,3-propanediylbis{2-[(4-methylphenyl)(phenylsulfonyl)amino]acetamide}](/img/structure/B5084857.png)

![2-[(4-ethyl-5-{[(2-fluorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-(4-iodophenyl)acetamide](/img/structure/B5084866.png)
![1-(4-ethoxyphenyl)-5-({[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5084871.png)
![N,N-diethyl-1-[(3-methyl-2-thienyl)methyl]-3-piperidinecarboxamide](/img/structure/B5084876.png)

![2-iodo-6-methoxy-4-{[methyl(2-phenylethyl)amino]methyl}phenol](/img/structure/B5084885.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-fluorobenzamide](/img/structure/B5084886.png)

![2-{(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)[4-(pentyloxy)phenyl]methyl}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5084898.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5084903.png)
![N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide](/img/structure/B5084936.png)

